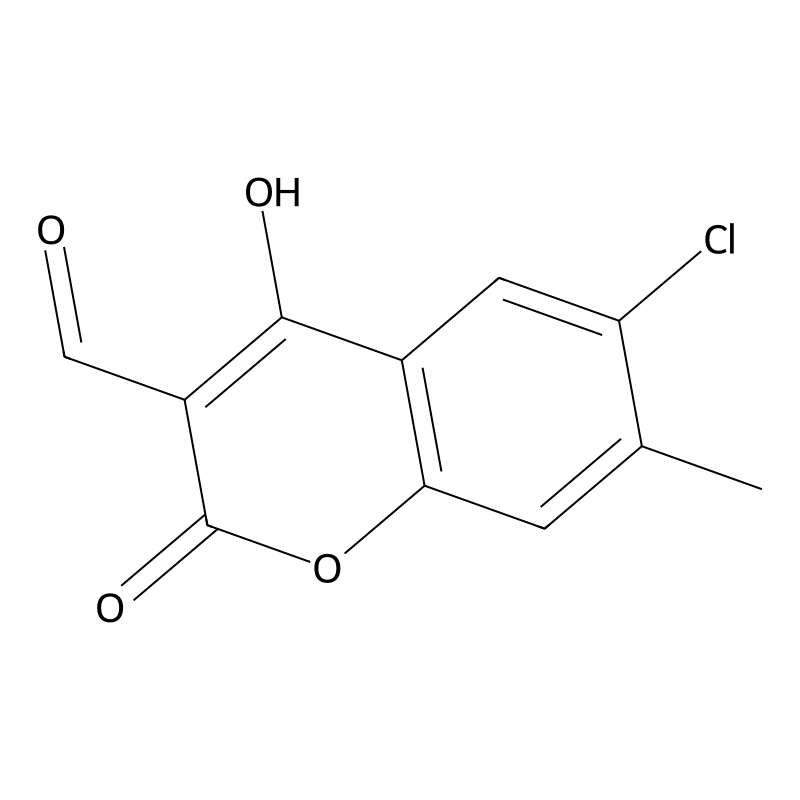

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioactivity Studies

The presence of a chromene core structure suggests potential for biological activity. Chromenes are a class of heterocyclic compounds found in nature with various reported biological properties, including antibacterial, antifungal, and anti-inflammatory effects []. Further research is needed to determine if 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde possesses similar bioactivities.

Synthesis of Analogues

This compound can serve as a starting point for the synthesis of novel chromene derivatives. By introducing modifications to the functional groups on the molecule, researchers can create analogues with potentially enhanced or more targeted biological activities [].

Material Science Applications

The chromene core structure can also be relevant in material science research. Some chromene derivatives exhibit interesting properties such as photoluminescence (light emission) or liquid crystalline behavior []. Investigating the material properties of 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde could be of interest.

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H7ClO4 and a molecular weight of 238.63 g/mol. It is characterized by its white crystalline solid appearance and has a melting point ranging from 228 °C to 234 °C. The compound is known for its purity of at least 97% as determined by High-Performance Liquid Chromatography (HPLC) . The compound features a chromene structure, which is a bicyclic compound that includes a benzene ring fused to a pyran ring.

There is no scientific literature available on the specific mechanism of action of 6-chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde. However, chromene derivatives have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Future research might elucidate potential mechanisms for this specific compound.

The reactivity of 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde can be attributed to its functional groups, particularly the aldehyde and hydroxyl groups. Potential reactions include:

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: The hydroxyl group can participate in condensation reactions, potentially forming ethers or esters under acidic conditions.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde exhibits notable biological activities. Some studies suggest that it possesses:

- Antioxidant Properties: The compound may help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity: Preliminary investigations have shown potential against various microbial strains, indicating its utility in pharmaceutical applications.

Several methods have been explored for synthesizing 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde:

- Condensation Reactions: A common method involves the condensation of appropriate chromene derivatives with aldehydes or ketones under acidic or basic conditions.

- Functional Group Transformations: Starting from simpler chromene compounds, functional groups can be introduced or modified through various organic transformations, including halogenation and oxidation.

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde has potential applications in various fields:

- Pharmaceutical Industry: Its biological activity suggests possible uses in drug development, particularly as an antimicrobial or antioxidant agent.

- Chemical Research: It serves as a valuable intermediate in organic synthesis and materials science.

Interaction studies involving 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde focus on its binding affinity with biological targets. This includes:

- Protein Binding Studies: Investigating how the compound interacts with proteins could provide insight into its mechanism of action.

- Cellular Uptake Studies: Understanding how effectively the compound is absorbed by cells can inform its potential therapeutic applications.

Several compounds share structural similarities with 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-4-hydroxycoumarin | C10H7ClO3 | Lacks the aldehyde group; known for anticoagulant properties |

| 7-Methylcoumarin | C10H10O2 | Lacks chlorine; exhibits fluorescence properties |

| 4-Hydroxycoumarin | C9H8O3 | Lacks chlorine and methyl groups; used in cosmetics |

| 6-Methylchromone | C10H8O | Lacks hydroxyl and aldehyde; known for aromatic properties |

The uniqueness of 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde lies in its specific combination of functional groups, which contributes to its distinctive biological activity and potential applications in medicinal chemistry.